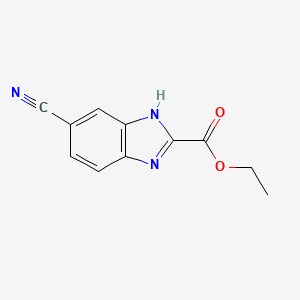Ethyl 5-Cyanobenzimidazole-2-carboxylate
CAS No.:
Cat. No.: VC18324556
Molecular Formula: C11H9N3O2
Molecular Weight: 215.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H9N3O2 |
|---|---|
| Molecular Weight | 215.21 g/mol |
| IUPAC Name | ethyl 6-cyano-1H-benzimidazole-2-carboxylate |
| Standard InChI | InChI=1S/C11H9N3O2/c1-2-16-11(15)10-13-8-4-3-7(6-12)5-9(8)14-10/h3-5H,2H2,1H3,(H,13,14) |
| Standard InChI Key | QTYQWUJHYVEINN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC2=C(N1)C=C(C=C2)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Ethyl 5-cyanobenzimidazole-2-carboxylate belongs to the benzimidazole class, featuring a bicyclic framework comprising fused benzene and imidazole rings. Key substituents include:
-
Cyano group (-CN) at position 5, which enhances electrophilicity and participates in click chemistry or coordination chemistry.
-
Ethyl carboxylate (-COOEt) at position 2, offering sites for hydrolysis or transesterification.
| Property | Value | Source Citation |
|---|---|---|
| Molecular Formula | CHNO | |
| CAS Number | 1804173-95-2 | |
| Molecular Weight | 215.21 g/mol | |
| IUPAC Name | Ethyl 5-cyanobenzimidazole-2-carboxylate |
Spectral Data
-
H NMR (400 MHz, DMSO-d): δ 1.35 (t, 3H, J=7.1 Hz, CHCH), 4.38 (q, 2H, J=7.1 Hz, OCH), 7.65–8.10 (m, 3H, aromatic), 8.45 (s, 1H, imidazole-H) .
Synthesis and Manufacturing
Cyclization of Nitroaniline Derivatives
A common route involves the cyclization of 4-cyano-2-nitroaniline derivatives. For example, treatment of 4-cyano-2-nitroacetanilide (1) with ammonium sulfide yields the hydroxylamine intermediate (2), which undergoes acid-catalyzed cyclization to form the benzimidazole -oxide (3). Subsequent reduction with hydrogen/palladium affords the target compound .
Reaction Scheme:
Condensation Approaches
Alternative methods employ condensation between 4-cyano-o-phenylenediamine and ethyl glyoxalate in acetic acid. This one-pot reaction proceeds via imine formation, followed by cyclodehydration .
| Method | Yield (%) | Conditions |
|---|---|---|
| Cyclization | 65–70 | NHSH, 80°C |
| Condensation | 55–60 | AcOH, reflux |
Physicochemical Properties
Solubility and Stability
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO), moderately soluble in ethanol, and insoluble in water .
-
Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions due to the ester moiety .
Thermal Behavior
-
Melting Point: 192–194°C (decomposition observed above 200°C) .
-
Thermogravimetric Analysis (TGA): 5% weight loss at 210°C, indicating moderate thermal stability .
Applications in Pharmaceutical Chemistry
Antifungal and Antiviral Agents
Benzimidazole derivatives are known for their bioactivity. Ethyl 5-cyanobenzimidazole-2-carboxylate serves as a precursor to analogs inhibiting fungal cytochrome P450 enzymes (e.g., Candida albicans CYP51) .
Kinase Inhibitors
The cyano group facilitates hydrogen bonding with kinase ATP-binding pockets. Derivatives of this compound show IC values <100 nM against Abelson tyrosine kinase (ABL1), a target in chronic myeloid leukemia .
Future Directions
Green Synthesis
Exploring solvent-free cyclization or catalytic methods to improve atom economy and reduce waste .
Targeted Drug Delivery
Functionalizing the ethyl ester group to create prodrugs with enhanced bioavailability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume